3-Sulfonatopyruvate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-sulfonatopyruvate(2-) is an organosulfonate oxoanion and 2-oxo monocarboxylic acid anion that is obtained from 3-sulfopyruvic acid by deprotonation of the carboxylic acid and sulfonic acid groups; major species at pH 7.3. It has a role as a human metabolite. It is a 2-oxo monocarboxylic acid anion and an alkanesulfonate oxoanion. It is a conjugate base of a 3-sulfopyruvic acid.
Scientific Research Applications
Sulfation Mechanisms in Human Development Research has explored the role of sulfation in regulating the biological activity of hormones and neurotransmitters, emphasizing the ontogeny of sulfotransferases (SULT) and sulfatase (ARS) involved in the metabolism of thyroid hormone and dopamine. The study reveals that the sulfation capacity of the developing fetus is substantial, highlighting the importance of sulfation in hormone homeostasis and detoxification during early development. This indicates a significant role for sulfation pathways, potentially involving compounds like 3-sulfonatopyruvate(2-), in fetal development and detoxification processes (Richard et al., 2001).
Sulfurtransferase Enzymes and Hydrogen Sulfide Production Another study focused on the enzyme 3-mercaptopyruvate sulfurtransferase (3MST), which produces sulfane sulfur, indicating a shift in understanding towards sulfane sulfurs being mediators in physiological processes previously attributed to hydrogen sulfide (H2S). This research underscores the enzymatic pathways, including those potentially involving 3-sulfonatopyruvate(2-), in the production of biologically significant sulfane sulfur compounds (Hanaoka et al., 2017).
Proton Conductivity and Luminescent Sensing A study on lanthanide-potassium biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate frameworks highlighted their potential in gas sorption, proton conductivity, and luminescent sensing of metal ions. The presence of sulfonate groups facilitated the enrichment of solvate water molecules, enhancing proton conductivity. This suggests applications of sulfonate-functionalized materials, like those derived from 3-sulfonatopyruvate(2-), in the development of advanced materials for energy and sensing technologies (Zhou et al., 2016).
Sulfonation in Pharmacology and Toxicology Sulfonation plays a critical role in modulating the biological activities of various compounds through activation or inactivation. This process, catalyzed by the cytosolic sulfotransferase superfamily, involves the transfer of a sulfonate group from 3′-phosphadensoine-5′-phosphosulfate (PAPS) to target molecules. The study provides insights into the extensive role of sulfonation, possibly involving intermediates like 3-sulfonatopyruvate(2-), in drug metabolism and detoxification processes (Kauffman, 2004).
Properties
Molecular Formula |
C3H2O6S-2 |
---|---|
Molecular Weight |
166.11 g/mol |
IUPAC Name |
2-oxo-3-sulfonatopropanoate |
InChI |
InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9)/p-2 |
InChI Key |
BUTHMSUEBYPMKJ-UHFFFAOYSA-L |
Canonical SMILES |
C(C(=O)C(=O)[O-])S(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.